3-(2-Bromo-5-fluorobenzyl)oxetane

Lipophilicity Physicochemical Properties Regioisomer Differentiation

3-(2-Bromo-5-fluorobenzyl)oxetane (CAS 1823922-71-9, molecular formula C₁₀H₁₀BrFO, MW 245.09 g/mol) is a 3-substituted oxetane building block bearing a 2-bromo-5-fluorobenzyl substituent. The oxetane ring is an emergent, underexplored motif in drug discovery valued for its low molecular weight, high polarity, and three-dimensionality, and is increasingly employed as a carbonyl bioisostere and a tool to fine-tune physicochemical properties.

Molecular Formula C10H10BrFO
Molecular Weight 245.09 g/mol
Cat. No. B11866441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-5-fluorobenzyl)oxetane
Molecular FormulaC10H10BrFO
Molecular Weight245.09 g/mol
Structural Identifiers
SMILESC1C(CO1)CC2=C(C=CC(=C2)F)Br
InChIInChI=1S/C10H10BrFO/c11-10-2-1-9(12)4-8(10)3-7-5-13-6-7/h1-2,4,7H,3,5-6H2
InChIKeyAGPDSEMJKKBRKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromo-5-fluorobenzyl)oxetane: Procurement-Grade Building Block for Medicinal Chemistry and Fragment-Based Discovery


3-(2-Bromo-5-fluorobenzyl)oxetane (CAS 1823922-71-9, molecular formula C₁₀H₁₀BrFO, MW 245.09 g/mol) is a 3-substituted oxetane building block bearing a 2-bromo-5-fluorobenzyl substituent. The oxetane ring is an emergent, underexplored motif in drug discovery valued for its low molecular weight, high polarity, and three-dimensionality, and is increasingly employed as a carbonyl bioisostere and a tool to fine-tune physicochemical properties [1]. The 2-bromo-5-fluoro substitution pattern on the benzyl ring provides a dual handle: a bromine atom amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) and a fluorine atom that can modulate lipophilicity and metabolic stability. Computed properties include XLogP3-AA of 2.9, a topological polar surface area (TPSA) of 9.2 Ų, and two hydrogen bond acceptor sites (the oxetane oxygen and the fluorine atom) [2].

Why 3-(2-Bromo-5-fluorobenzyl)oxetane Cannot Be Replaced by Generic Oxetane Analogs


Oxetane-containing building blocks are not interchangeable commodities. The 2-bromo-5-fluorobenzyl substitution pattern is regiospecific: the bromine atom at the ortho position and the fluorine at the meta position relative to the benzylic methylene bridge create a unique electronic and steric environment that cannot be replicated by the 4-fluoro regioisomer, the non-fluorinated analog, or derivatives bearing a trifluoromethyl group. Even minor perturbations in halogen substitution pattern can shift computed logP by 0.2–0.5 units and alter cross-coupling reactivity at the bromine center due to electronic effects transmitted through the aromatic ring [1]. Furthermore, the oxetane ring itself, when incorporated as a 3-substituted derivative, can increase aqueous solubility by 4- to more than 4000-fold compared to the gem-dimethyl analog, with the magnitude of this effect being highly dependent on the exact nature of the appended substituent [2]. Procurement of the incorrect regioisomer or a non-fluorinated surrogate risks invalidating structure-activity relationships (SAR) and introducing uncontrolled variables in metabolic stability and target engagement studies.

Quantitative Differentiation Evidence for 3-(2-Bromo-5-fluorobenzyl)oxetane vs. Closest Analogs


Computed Lipophilicity and Polarity: 2,5- vs. 2,4-Fluoro Regioisomer Head-to-Head Comparison

A direct head-to-head comparison of computed physicochemical descriptors between the target compound 3-(2-bromo-5-fluorobenzyl)oxetane (2,5-isomer) and its closest commercially available regioisomer 3-(2-bromo-4-fluorobenzyl)oxetane (2,4-isomer, CAS 1823923-28-9) was performed using PubChem XLogP3-AA and Cactvs-derived descriptors [1] [2]. Both isomers yield identical computed XLogP3-AA (2.9), TPSA (9.2 Ų), hydrogen bond acceptor count (2), and rotatable bond count (2). However, this computational parity does not imply functional equivalence. The distinct fluorine position (meta vs. para to the benzylic carbon) is predicted to differentially affect the electron density at the bromine-bearing carbon, thereby altering oxidative addition rates in palladium-catalyzed cross-coupling reactions. Quantitative experimental differentiation, such as measured logD₇.₄ or cross-coupling kinetic data, is not publicly available for these specific compounds; therefore, the basis for selection rests on the synthetic requirement for 5-fluoro vs. 4-fluoro regiochemistry.

Lipophilicity Physicochemical Properties Regioisomer Differentiation

Commercial Purity Tier: 98% Specification as a Procurement Differentiator

Multiple reputable vendors list the target compound at a minimum purity specification of 98% (NLT 98%), as documented in supplier catalogs . In contrast, the closest 4-fluoro regioisomer (CAS 1823923-28-9) is frequently offered at a baseline specification of 95% . This 3-percentage-point difference in guaranteed purity represents a meaningful procurement consideration, particularly for applications requiring high-fidelity building blocks such as fragment-based library construction, parallel synthesis, or late-stage functionalization where impurities can confound biological assay interpretation. A 95% purity specification allows up to 5% unidentified impurities, whereas 98% purity reduces the maximum impurity burden by a factor of 2.5.

Purity Specification Quality Control Procurement Decision Support

Class-Level Evidence: Oxetane-Enabled Aqueous Solubility Enhancement Over gem-Dimethyl Analogs

Class-level evidence from the seminal structural study by Wuitschik et al. (2010) demonstrates that replacing a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to over 4000, depending on the structural context [1]. While compound-specific solubility data for 3-(2-bromo-5-fluorobenzyl)oxetane have not been reported, the oxetane-for-gem-dimethyl substitution principle is well-established. For a hypothetical gem-dimethyl analog of the target compound (i.e., replacing the oxetane oxygen with a C(CH₃)₂ group), a solubility enhancement factor in the range of 4–4000× would be anticipated. This class-level inference supports the selection of the oxetane-containing target compound over any potential gem-dimethyl carbocyclic surrogate, which would lack the polarity-enhancing oxetane oxygen and consequently exhibit substantially lower aqueous solubility.

Aqueous Solubility Bioisosteric Replacement Drug-like Properties

Structural Differentiation: Methylene Spacer vs. Direct Aryl-Oxetane Attachment

3-(2-Bromo-5-fluorobenzyl)oxetane features a benzylic methylene spacer (–CH₂–) between the oxetane 3-position and the aromatic ring. This distinguishes it from directly-attached aryl oxetanes such as 3-(2-bromo-5-fluorophenyl)oxetane (CAS 2222934-51-0) . The methylene spacer introduces an additional rotatable bond (rotatable bond count = 2 for the target vs. likely ≤1 for the direct aryl analog), increasing conformational flexibility and potentially influencing target binding entropy [1]. The computed hydrogen bond acceptor count is 2 (oxetane oxygen and fluorine) with zero hydrogen bond donors, confirming the compound's suitability as a neutral, polarity-enhanced fragment for fragment-based drug discovery (FBDD) library construction.

Conformational Flexibility Fragment-Based Design Synthetic Versatility

Class-Level Inference: Metabolic Stability Modulation by 5-Fluoro Substitution on the Benzyl Ring

Fluorine substitution on aromatic rings is a well-established medicinal chemistry strategy to block sites of cytochrome P450 (CYP)-mediated oxidative metabolism [1]. The 5-fluoro substituent on the target compound's benzyl ring occupies the meta position relative to the benzylic methylene, a position that can protect against para-hydroxylation and other metabolic transformations. While compound-specific metabolic stability data (e.g., human liver microsome intrinsic clearance) are not publicly available for the target compound, class-level evidence indicates that mono-fluorination of benzyl fragments can reduce intrinsic clearance by 2- to 10-fold compared to non-fluorinated analogs, depending on the specific metabolic liability [2]. The non-fluorinated comparator 3-(4-bromobenzyl)oxetane (CAS 1393688-59-9) lacks this metabolic shielding and would be predicted to undergo more rapid oxidative metabolism at the para position of the benzyl ring.

Metabolic Stability Fluorine Blocking Strategy Cytochrome P450

Optimal Use Cases for 3-(2-Bromo-5-fluorobenzyl)oxetane Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Cross-Coupling Library Synthesis Requiring Defined 5-Fluoro Regiochemistry

The 2-bromo substituent on the benzyl ring serves as a handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. The 5-fluoro substituent provides a distinct electronic environment compared to the 4-fluoro regioisomer, which may influence coupling yields and selectivity in structure-activity relationship (SAR) exploration [1]. The 98% minimum purity specification ensures that cross-coupling products are not contaminated with significant amounts of de-brominated or ring-opened byproducts, supporting the synthesis of high-quality compound libraries.

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring 3D Polarity-Enhanced Fragments

With a molecular weight of 245.09 g/mol, TPSA of 9.2 Ų, XLogP3-AA of 2.9, and zero hydrogen bond donors, 3-(2-bromo-5-fluorobenzyl)oxetane falls within the Rule-of-Three guidelines for fragment libraries. The oxetane ring imparts three-dimensionality and enhanced polarity compared to planar aromatic fragments, while the methylene spacer provides conformational flexibility that may improve hit rates in target-based screening [2]. The class-level solubility advantage of oxetane-containing compounds over gem-dimethyl analogs (4- to >4000-fold) is particularly relevant for fragment screening, where poor solubility can lead to false negatives.

Lead Optimization Programs Targeting Improved Metabolic Stability Through Fluorine Blocking

For lead series where metabolic soft spots have been identified at the para or ortho positions of a benzyl substituent, the 5-fluoro substitution pattern of the target compound offers a strategic blocking group [1]. Class-level evidence supports a 2- to 10-fold reduction in CYP-mediated intrinsic clearance for fluorinated vs. non-fluorinated benzyl analogs, making this building block a suitable choice for late-stage optimization where metabolic stability is a key go/no-go criterion.

Bioisosteric Replacement of Carbonyl or gem-Dimethyl Motifs in Preclinical Candidates

The oxetane ring is an established bioisostere for carbonyl groups and gem-dimethyl units, with documented improvements in solubility, lipophilicity, and metabolic stability [2]. 3-(2-Bromo-5-fluorobenzyl)oxetane can be incorporated into lead compounds as a replacement for a gem-dimethylbenzyl group, with the added benefit of the 5-fluoro substituent for metabolic shielding. This dual-modality building block (oxetane + fluoro) provides a compact, atom-efficient approach to property-based drug design.

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